(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWINTKSVFXNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways.
Biological Activity
Overview
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, a pyrazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, particularly cancer and microbial infections. Its unique structure combines a pyrazole ring with a pyridine moiety, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2092256-02-3 |
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Pyrazole derivatives are known to modulate several biochemical pathways, affecting cellular processes such as:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : They may interact with receptors, altering signal transduction and cellular responses.
Biochemical Pathways
This compound potentially influences critical pathways, including:
- Cell Cycle Regulation : Affecting cell proliferation and apoptosis.
- Signal Transduction : Modulating pathways that control cellular responses to external stimuli.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has shown promising results against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC₅₀ values for these cell lines range from 2.43 to 14.65 μM, indicating effective growth inhibition .
Case Study: Apoptosis Induction
In a focused study, compounds similar to this compound demonstrated the ability to induce apoptosis in cancer cells. For example, certain derivatives enhanced caspase activity significantly, confirming their role as apoptosis-inducing agents at low concentrations .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Type | Activity | Notable Examples |
|---|---|---|
| Pyrazole Derivatives | Antitumor | Pazopanib, Ruxolitinib |
| Pyridine Derivatives | Antimicrobial | Various synthetic alkaloids |
| Oxadiazole Derivatives | Anti-inflammatory | Broad pharmacological activities |
This compound stands out due to its unique combination of structural features that enhance its biological activities compared to other derivatives.
Comparison with Similar Compounds
Positional Isomer: (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Heterocycle Replacement: (1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Electron-Withdrawing Substituent: [1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Key Difference : Pyridin-2-yl is replaced with a trifluoromethyl (-CF3) group.
- Impact: The -CF3 group is strongly electron-withdrawing, increasing the acidity of the methanol group (pKa reduction) and enhancing lipophilicity. Potential applications in medicinal chemistry due to improved metabolic stability.
- Molecular Formula : C7H9F3N2O (MW: 222.17 g/mol) .
- Price : High cost (€611 for 50 mg), reflecting synthetic complexity .
Simplified Analog: (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol
- Key Difference : Pyridin-2-yl is replaced with a methyl (-CH3) group.
- Increased hydrophobicity compared to pyridyl-containing analogs.
- Molecular Formula : C7H12N2O (MW: 140.18 g/mol) .
Tabulated Comparison of Key Properties
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves:
- Construction of the pyrazole core via cyclization reactions involving hydrazine derivatives and appropriate precursors.
- Introduction of the pyridin-2-yl substituent either by using pyridine-containing starting materials or by post-cyclization functionalization.
- Installation of the hydroxymethyl group at the 5-position of the pyrazole ring, often via reduction of a carboxylate or ester precursor.
Preparation of Pyrazole Core
2.1 Cyclization Using Hydrazine Hydrate
A common approach to synthesize pyrazole derivatives involves the cyclization of nitrile or ester precursors with hydrazine hydrate under reflux or sonication conditions. For example, the reaction of substituted esters or nitriles with hydrazine hydrate in ethanol or acetic acid under reflux yields the pyrazole ring system efficiently. Sonication has also been reported to accelerate these cyclizations, improving yields and reducing reaction times (1–2 hours sonication).
- Starting from a substituted carboxylic acid, esterification is performed using methanol and concentrated sulfuric acid under reflux (16 h).
- The ester is then converted to an oxonitrile intermediate by reaction with sodium hydride in acetonitrile/toluene mixture under reflux.
- Cyclization of the oxonitrile with hydrazine hydrate in acetic acid under sonication yields the pyrazole derivative.
Installation of Hydroxymethyl Group at Pyrazole 5-Position
4.1 Reduction of Pyrazole-3-carboxylate Esters
A well-documented method to obtain pyrazol-5-ylmethanol derivatives involves the reduction of pyrazole-3-carboxylate esters using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C. The reaction proceeds as follows:
- Dropwise addition of the pyrazole-3-carboxylate ester to a cold LiAlH4 solution.
- Stirring for 1 hour at 0 °C with monitoring by TLC.
- Quenching with saturated ammonium chloride solution.
- Extraction and purification to yield the corresponding pyrazol-5-ylmethanol in high yields (up to 88%).
4.2 Alternative Reduction Methods
Other hydride reagents or catalytic hydrogenation methods may be employed depending on substrate sensitivity, but LiAlH4 remains the most effective and commonly used reagent for this transformation.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Carboxylic acid + MeOH + conc. H2SO4, reflux 16 h | 55–67 | Purified by column chromatography |
| 2 | Oxonitrile formation | Ester + NaH in acetonitrile/toluene, reflux 17 h | Not specified | Intermediate for cyclization |
| 3 | Cyclization to pyrazole | Oxonitrile + hydrazine hydrate in acetic acid, sonication 1-2 h | 55–67 | Confirmed by 1H NMR, 13C NMR, IR |
| 4 | Reduction to hydroxymethyl | Pyrazole-3-carboxylate ester + LiAlH4, 0 °C, 1 h | 80–88 | High purity, monitored by TLC |
| 5 | Pyridin-2-yl substitution | Pyridin-2-amine + aldehyde in MeOH, room temp or reflux | Not specified | Purified by silica gel chromatography |
Detailed Research Findings
- Cyclization Efficiency: Sonication-assisted cyclization significantly reduces reaction times and improves yields compared to traditional reflux methods.
- Reduction Specificity: LiAlH4 selectively reduces the ester group to the hydroxymethyl moiety without affecting other sensitive substituents on the pyrazole or pyridine rings.
- Purification Techniques: Recrystallization from ethanol or dioxane and silica gel chromatography are effective for isolating pure compounds.
- Reaction Monitoring: Thin-layer chromatography (TLC), 1H NMR, 13C NMR, and IR spectroscopy are standard analytical methods to confirm reaction progress and product identity.
Q & A
Q. What are the optimal conditions for synthesizing (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol?
Methodological Answer: The synthesis requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) are preferred to stabilize intermediates and minimize side reactions .
- Temperature control : Reactions are typically conducted at reflux (60–80°C) to ensure complete cyclization of the pyrazole core .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress, with quenching recommended upon disappearance of the starting material .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity, confirmed via NMR and mass spectrometry .
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer: Characterization involves:
- 1H/13C NMR : Peaks for the pyridin-2-yl moiety (δ 8.3–8.5 ppm for aromatic protons) and the ethyl group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2) confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : A molecular ion peak at m/z 203.24 (C11H13N3O) validates the molecular formula .
- IR spectroscopy : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group .
Q. What structural features influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- The pyridin-2-yl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the pyrazole C4 position .
- The ethyl group at N1 sterically hinders reactions at adjacent sites, favoring modifications at the methanol group (-CH2OH) .
- Hydroxymethyl reactivity : The -CH2OH moiety can undergo oxidation (to carboxylic acid) or esterification, requiring anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) via hydrogen bonding between the pyridin-2-yl group and catalytic residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD (<2 Å) to validate binding modes .
- QSAR models : Correlate substituent effects (e.g., ethyl vs. fluoroethyl) with bioactivity using Hammett σ constants and logP values .
Q. What strategies mitigate side reactions during derivatization of the hydroxymethyl group?
Methodological Answer:
- Protection-deprotection : Temporarily protect -CH2OH as a silyl ether (e.g., TBSCl) before introducing electrophiles (e.g., acyl chlorides) .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 90°C, 30 min) to reduce decomposition pathways .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching .
Q. How does fluorination of the ethyl group alter bioactivity?
Methodological Answer:
- Synthesis of analogs : Replace the ethyl group with 2-fluoroethyl via nucleophilic substitution (e.g., KF in DMF at 120°C) .
- Bioactivity assays : Compare IC50 values against non-fluorinated analogs in enzyme inhibition assays (e.g., cytochrome P450). Fluorination typically enhances metabolic stability and binding affinity by 3–5 fold .
- LogD analysis : Fluorinated derivatives show reduced lipophilicity (ΔlogD = -0.5), improving aqueous solubility .
Q. What are the challenges in analyzing enantiomeric purity when chiral centers are introduced?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference >2 min) .
- Circular dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration .
- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for X-ray diffraction analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
